molecular formula C13H9FINO B5707935 N-(4-fluorophenyl)-4-iodobenzamide

N-(4-fluorophenyl)-4-iodobenzamide

Cat. No. B5707935
M. Wt: 341.12 g/mol
InChI Key: RFSSQJNYVYNUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-iodobenzamide, also known as FIBA, is a chemical compound that has gained significant attention in the field of scientific research. FIBA is a member of the benzamide family of compounds, which are known for their various biological activities. FIBA has been extensively studied for its potential applications in the field of cancer research and other related fields.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-iodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-iodobenzamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-4-iodobenzamide in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-fluorophenyl)-4-iodobenzamide in lab experiments include its complex synthesis process and its potential toxicity to normal cells.

Future Directions

There are many future directions for the research on N-(4-fluorophenyl)-4-iodobenzamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells. Another direction is to explore its potential as a combination therapy with other anticancer drugs. Additionally, research can be done to optimize the synthesis process of N-(4-fluorophenyl)-4-iodobenzamide to make it more accessible for researchers.
In conclusion, N-(4-fluorophenyl)-4-iodobenzamide is a promising compound that has shown potent anticancer activity in scientific research. Its mechanism of action and biochemical effects on cancer cells are still being studied, but it has the potential to be developed into a new cancer therapy. Further research is needed to explore its full potential and optimize its synthesis process.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-iodobenzamide involves a multistep process that starts with the reaction of 4-iodoaniline with 4-fluorobenzoyl chloride. The resulting product is then treated with an aqueous solution of sodium hydroxide, which leads to the formation of N-(4-fluorophenyl)-4-iodobenzamide. The synthesis of N-(4-fluorophenyl)-4-iodobenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(4-fluorophenyl)-4-iodobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-fluorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSSQJNYVYNUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-iodobenzamide

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